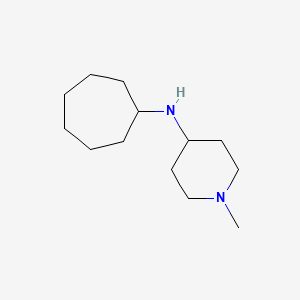
N-cycloheptyl-1-methyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-1-methyl-4-piperidinamine, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic uses. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the central nervous system. CPP-109 has been shown to have potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-1-methyl-4-piperidinamine involves the inhibition of GABA-T. By inhibiting GABA-T, this compound leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have potential therapeutic applications in the treatment of addiction. It has been shown to be a potent inhibitor of GABA-T, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cycloheptyl-1-methyl-4-piperidinamine in lab experiments include its potent inhibition of GABA-T, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For the research on N-cycloheptyl-1-methyl-4-piperidinamine include further studies on its potential therapeutic applications in the treatment of addiction. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, studies on the potential use of this compound in other neurological disorders may also be warranted.
Synthesemethoden
The synthesis of N-cycloheptyl-1-methyl-4-piperidinamine involves a multi-step process. The first step involves the synthesis of 1-methyl-4-piperidinone, which is then reacted with cycloheptylamine to yield N-cycloheptyl-1-methyl-4-piperidinone. This intermediate is then reacted with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-1-methyl-4-piperidinamine has been extensively studied for its potential therapeutic uses. It has been shown to be a potent inhibitor of the enzyme, GABA transaminase (GABA-T). GABA-T is responsible for the degradation of GABA in the brain. Inhibition of GABA-T leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic applications in the treatment of addiction.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-15-10-8-13(9-11-15)14-12-6-4-2-3-5-7-12/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXHKFLDZKJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

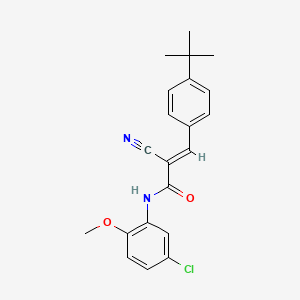
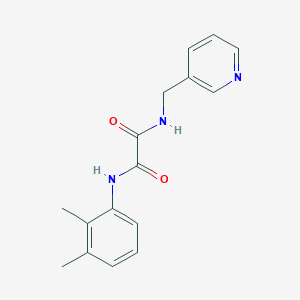
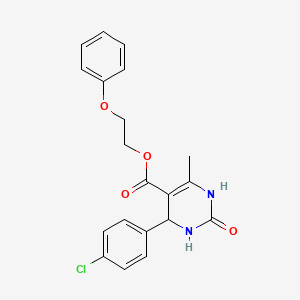
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
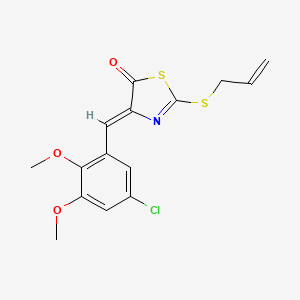
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)
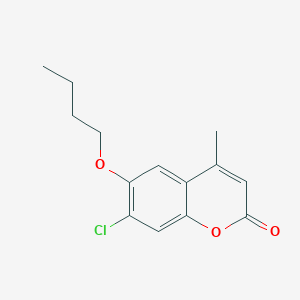
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)